2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
Description
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile (CAS: 352530-05-3) is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position and an acetonitrile moiety at the 6-position. Its molecular formula is C₉H₇N₃S, with a molecular weight of 189.24 g/mol . This compound is utilized as a standard in analytical chemistry and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitrile group and aromatic amine functionality.
Properties
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYEYJEFMZZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612129 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-05-3 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
- Reactants : A substituted aniline (e.g., 4-substituted aniline) is mixed with potassium thiocyanate.
- Solvent : Glacial acetic acid is used as the solvent.
- Reaction Conditions :
- Bromine is added dropwise to the reaction mixture at room temperature.
- The reaction mixture is stirred overnight.
- Workup :
- The reaction mixture is cooled and basified to pH 8 using ammonia solution.
- The precipitate is filtered, washed with water, and dried.
- Purification : The crude product can be recrystallized from methanol for higher purity.
Solid-Phase Synthesis
Solid-phase synthesis offers a traceless approach for preparing 2-aminobenzothiazoles, which can be adapted for the target compound.
Procedure:
- Resin Preparation :
- Resin-bound acyl-isothiocyanate is prepared as a starting material.
- An appropriate aniline derivative reacts with the resin to form N-acyl, N′-phenylthioureas.
- Cyclization :
- Cyclization occurs upon treatment with bromine in acetic acid, forming the benzothiazole scaffold.
- Cleavage :
Advantages:
- High efficiency and scalability for library synthesis.
- Reduced waste generation compared to solution-phase methods.
Direct Synthesis Using Building Blocks
Commercially available building blocks such as substituted benzothiazoles can be used to synthesize derivatives like 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile.
Procedure:
- Reactants : Benzothiazole derivatives are reacted with cyanide-containing reagents (e.g., acetonitrile).
- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) facilitate coupling reactions.
- Solvents : A mixture of dioxane and water is employed for solubility and reaction efficiency.
- Reaction Conditions :
- Heating at 100 °C for several hours.
- Monitoring via thin-layer chromatography (TLC).
- Purification : Column chromatography using dichloromethane/methanol ensures high purity.
Data Table: Reaction Conditions Comparison
| Method | Reactants | Solvent | Catalyst/Other Reagents | Temperature | Purification |
|---|---|---|---|---|---|
| Classical Cyclization | Substituted aniline, KSCN | Acetic acid | Bromine | Room temp | Filtration & drying |
| Solid-Phase Synthesis | Resin-bound acyl-isothiocyanate, aniline | DMF | Bromine | Room temp | Hydrazine cleavage |
| Direct Synthesis | Benzothiazole derivative, cyanide reagent | Dioxane/water | Pd(dppf)Cl₂ | 100 °C | Column chromatography |
Notes on Optimization
- Yield Improvement :
- Increasing reactant equivalents (e.g., bromine or cyanide source) can improve yields but may require additional purification steps.
- Environmental Considerations :
- Solid-phase synthesis minimizes waste compared to classical methods.
- Scalability :
- Direct synthesis using commercially available building blocks is highly scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiazole ring.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of the benzothiazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile exhibit promising anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Lines : This compound shows inhibition against various cancer cell lines, such as HCA-7 (human colonic adenocarcinoma) and A549 (human lung adenocarcinoma), with effective concentrations (IC50) ranging from 0.28 μM to 0.29 μM for reducing PGE2 levels, a marker associated with inflammation and tumor growth.
- Mechanism of Action : The mechanism often involves the inhibition of key proteins associated with cancer proliferation, such as heat shock protein 90 (Hsp90) and various kinases (e.g., EGFR, CSF1R). Compounds derived from this scaffold have demonstrated IC50 values as low as 5.5 nM against CSF1R, indicating strong inhibitory potential.
Antimicrobial Properties
The compound also demonstrates significant antimicrobial properties:
- Activity Against Pathogenic Bacteria : Derivatives have been tested against bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, showing effective inhibition. The exact IC50 values vary based on structural modifications but indicate robust potential for development into antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects:
- COX-2 Inhibition : Compounds in this class have shown potent inhibition of COX-2, an enzyme involved in inflammation. Some derivatives exhibited IC50 values ranging from 0.41 to 0.93 μM, highlighting their potential in treating inflammatory diseases.
Chemical Synthesis Applications
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitrile group on the benzothiazole ring, allowing for a wide range of chemical modifications and applications.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of derivatives based on this scaffold.
- Research in Bioorganic & Medicinal Chemistry Letters demonstrated antimicrobial efficacy against resistant bacterial strains.
- Investigations into anti-inflammatory properties were documented in European Journal of Pharmacology, showcasing COX-2 inhibition.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile | 352530-05-3 | C₉H₇N₃S | 189.24 | Benzothiazole, amino, nitrile | 3 |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitrile | Varies | C₁₀H₆N₂S + aryl | Varies (~240–280) | Benzothiazole, acrylonitrile | 2 |
| 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | 499771-17-4 | C₁₃H₁₀N₂O₂S | 258.30 | Benzodioxin, thiazole, nitrile | 5 |
| Thiazol-2-YL-acetonitrile | 101010-74-6 | C₅H₄N₂S | 124.16 | Thiazole, nitrile | 2 |
Key Observations :
- Amino vs. Aryl Substitution: The amino group in the target compound enhances hydrogen-bonding capacity (3 acceptors) compared to non-amino derivatives like the acrylonitrile analogs in . This may improve solubility in polar solvents or interactions with biological targets.
- Benzodioxin Influence : The compound in incorporates a benzodioxin ring, increasing molecular weight (258.30 g/mol) and hydrogen bond acceptors (5) due to oxygen atoms, which could enhance binding to receptors requiring polar interactions .
Research Findings and Implications
- Amino Group Advantage: The amino substituent in the target compound likely improves solubility and target affinity compared to non-amino analogs, critical for drug design .
- Steric and Electronic Modulation : Substituents like benzodioxin () or aryl groups () allow tuning of steric bulk and electronic properties for specific applications .
- Limitations : Simpler thiazole derivatives (e.g., Thiazol-2-YL-acetonitrile) may lack the stability required for pharmaceutical use but serve as cost-effective intermediates .
Biological Activity
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and synthesis.
Structural Overview
The compound features a benzothiazole ring substituted with an amino group and an acetonitrile side chain. This structure is known to enhance biological activity through various mechanisms, including enzyme inhibition and interference with cellular processes. The presence of both the amino and nitrile groups increases its potential for diverse interactions within biological systems.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Lines : Studies have shown that this compound can inhibit various cancer cell lines, including HCA-7 (human colonic adenocarcinoma) and A549 (human lung adenocarcinoma), with effective concentrations (IC50) ranging from 0.28 μM to 0.29 μM for reducing PGE2 levels, a marker associated with inflammation and tumor growth .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins associated with cancer proliferation, such as heat shock protein 90 (Hsp90) and various kinases (e.g., EGFR, CSF1R). For instance, compounds derived from this scaffold have shown IC50 values as low as 5.5 nM against CSF1R, indicating strong inhibitory potential .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties:
- Activity Against Pathogenic Bacteria : Derivatives have been tested against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, showing effective inhibition . The exact IC50 values vary based on structural modifications but indicate a robust potential for development into antimicrobial agents.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory effects:
- COX-2 Inhibition : Compounds in this class have demonstrated potent inhibition of COX-2, an enzyme involved in inflammation. Some derivatives showed IC50 values ranging from 0.41 to 0.93 μM, highlighting their potential in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:
- Formation of Benzothiazole : Starting from appropriate precursors to create the benzothiazole ring.
- Substitution Reactions : Introducing the amino and acetonitrile groups through nucleophilic substitutions.
- Microwave-Assisted Techniques : Recent advancements have utilized microwave-assisted synthesis to enhance yield and reduce reaction times significantly .
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions involving 2-aminobenzo[d]thiazole derivatives and nitrile-containing precursors. A common approach involves reacting 2-aminothiophenol derivatives with malononitrile in ethanol under acidic catalysis (e.g., acetic acid), yielding intermediates that are further functionalized . Key optimization parameters include:
- Temperature : Reactions are typically conducted at 50–90°C to balance yield and side-product formation.
- Catalysts : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .
- Purification : Flash chromatography (e.g., ethyl acetate/methanol gradients) or recrystallization (ethanol/water) improves purity .
Example: A 57% yield was achieved for a related benzothiazole-acetonitrile derivative using ethanol as the solvent and acetic acid as a catalyst .
Basic: How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
Spectroscopic Characterization:
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.91–8.17 ppm) and nitrile carbons (δ 110–118 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., Calcd. 281.0623, Found: 281.0625) .
Chromatography: - HPLC : Retention factor (k’) values (e.g., 6.25) indicate polarity and purity .
Thermal Analysis: - Melting points (e.g., 196–197°C) should match literature values to rule out polymorphic impurities .
Advanced: What strategies address contradictory bioactivity data in benzothiazole derivatives like this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Structural Modifications : Substituents on the benzothiazole ring (e.g., sulfonyl or ether groups) alter target selectivity. For example, sulfonyl derivatives showed enhanced pteridine reductase-1 (PTR1) inhibition (IC50 <1 μM) compared to ether analogs .
- Assay Conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or cell lines (e.g., Trypanosoma brucei vs. mammalian cells) can skew results. Standardize protocols using WHO guidelines for parasitological assays .
- Computational Validation : Molecular docking (e.g., with PTR1 active sites) identifies steric/electronic mismatches between predicted and observed activity .
Advanced: How can DFT calculations and crystallography resolve ambiguities in the hydrogen-bonding behavior of this compound?
Methodological Answer:
- DFT Studies : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict hydrogen-bond donor/acceptor sites. For example, the amino group and nitrile moiety participate in intermolecular H-bonds, stabilizing crystal packing .
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C≡N bond ~1.14 Å) and π-π stacking distances (3.4–3.6 Å) to correlate structure with physicochemical properties .
- Synchrotron Data : High-resolution (<0.8 Å) datasets refine electron density maps, clarifying disorder in flexible substituents .
Advanced: What are the challenges in utilizing this compound for PET radioligand development, and how are they mitigated?
Methodological Answer:
Challenges:
- Radiolabeling Efficiency : Incorporating isotopes (e.g., 11C) into the nitrile or amino groups requires precise control of reaction time/temperature to prevent decomposition .
- Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (calculated) improve CNS uptake but may increase non-specific binding .
Solutions: - Microfluidics : Minimize 11C loss during [11C]COCl2 synthesis by optimizing flow rates and catalyst loading .
- Prodrug Design : Mask polar groups (e.g., acetonitrile) with cyclohexyl carbamates to enhance BBB permeability, as demonstrated in [11C]PK68 (SUV = 1.8 in rat brain) .
Advanced: How do structural analogs of this compound exhibit divergent mechanisms in anticancer vs. antiparasitic applications?
Methodological Answer:
- Anticancer Activity : Derivatives with methylpyridinyl carbamates induce apoptosis via ROS-mediated mitochondrial dysfunction (EC50 = 2.1 μM in HeLa cells) .
- Antiparasitic Activity : Sulfonyl-linked analogs inhibit Trypanosoma cruzi PTR1 by mimicking folate cofactors (Ki = 0.4 μM), validated via isothermal titration calorimetry (ΔH = -9.8 kcal/mol) .
Key Differentiators: - Electrophilicity : Nitrile groups enhance covalent binding to cysteine residues in kinase targets (e.g., RIPK1) .
- Solubility : PEGylation of the benzothiazole core improves aqueous solubility (>5 mg/mL) for in vivo antiparasitic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
